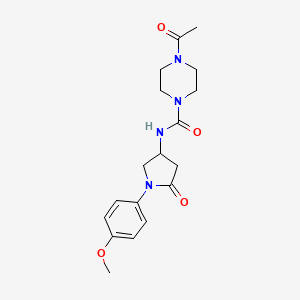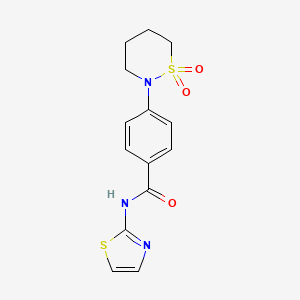
4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The research into benzothiazole derivatives, including compounds structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide, has shown promising antimicrobial properties. For instance, novel heterocycles synthesized from dipodal-benzimidazole, benzoxazole, and benzothiazole have exhibited broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. These findings suggest the potential for these compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research into substituted benzamides, closely related to the chemical structure , has identified compounds as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors have shown significant efficacy in preclinical models, suggesting their potential use in treating diseases where VEGF plays a critical role, such as various forms of cancer (Borzilleri et al., 2006).
Antioxidant Activity
A new benzothiazole derivative evaluated for its antioxidant activity in the context of acetaminophen toxicity has demonstrated promising results. This compound increased reduced glutathione content and decreased malondialdehyde levels, indicating its potential to mitigate oxidative stress and protect against drug-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties against steel in acidic solutions, demonstrating high efficiency and stability. These findings open the possibility for these compounds to be used in industrial applications to prevent metal corrosion, thereby extending the lifespan of metal components and structures (Hu et al., 2016).
Diuretic Activity
In the search for new therapeutic agents, certain benzothiazole derivatives have been identified as potential diuretics. These compounds have shown promising results in vivo, highlighting their potential application in treating conditions that require the removal of excess water from the body, such as hypertension and congestive heart failure (Yar & Ansari, 2009).
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13(16-14-15-7-9-21-14)11-3-5-12(6-4-11)17-8-1-2-10-22(17,19)20/h3-7,9H,1-2,8,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLSEGXDKBFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
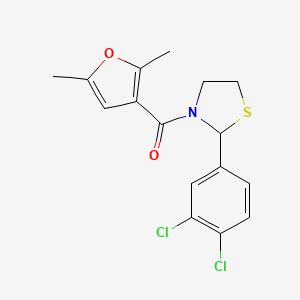
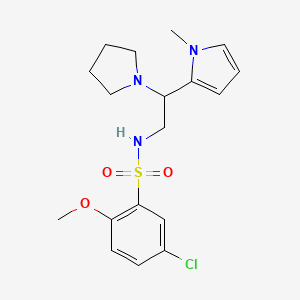

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)
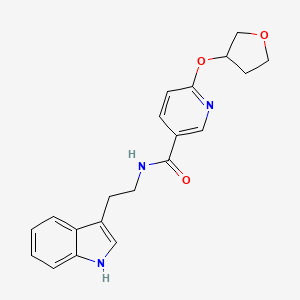
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
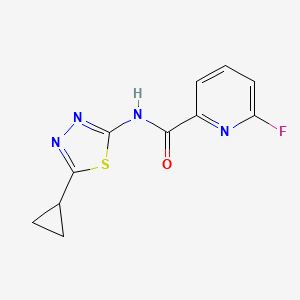


![3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid](/img/structure/B2542911.png)
